

Application Notes and Protocols for 7-Chlorokynurenic Acid Sodium Salt

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Compound of Interest

Compound Name: 7-Chlorokynurenic acid sodium salt

Cat. No.: B1139090

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Introduction

7-Chlorokynurenic acid (7-CKA) is a potent and selective antagonist of the glycine co-agonist site on the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] By binding to this site, 7-CKA non-competitively inhibits NMDA receptor activation, thereby modulating glutamatergic neurotransmission. This mechanism of action makes 7-CKA a valuable tool for investigating the physiological and pathological roles of the NMDA receptor in the central nervous system. Additionally, 7-CKA has been shown to be a potent inhibitor of the vesicular glutamate transporter.[1][2][3]

These application notes provide detailed protocols for the use of **7-Chlorokynurenic acid sodium salt** in key experimental paradigms, including in vitro electrophysiology and in vivo behavioral and nociception assays.

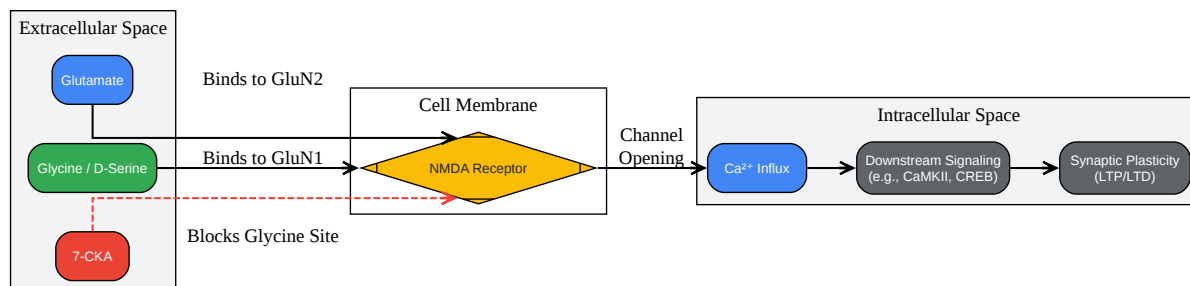
Physicochemical Properties and Solubility

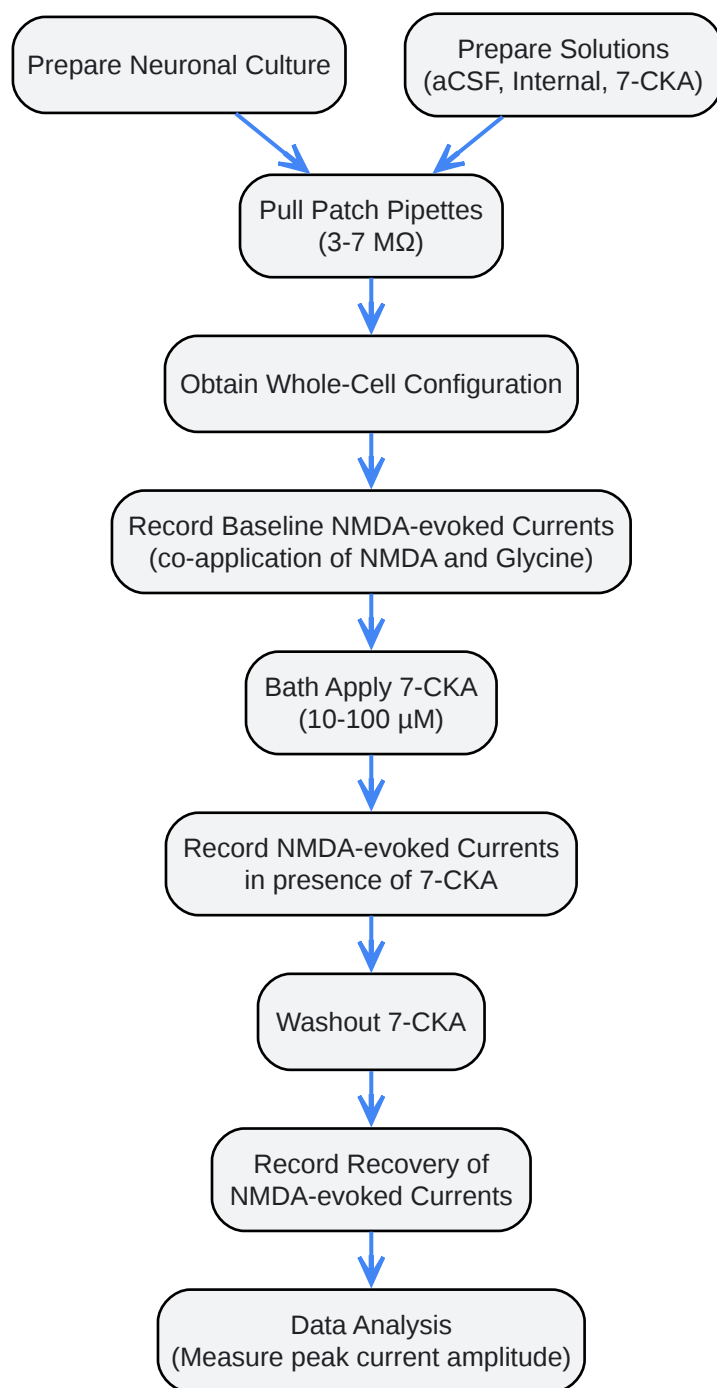
Property	Value	Reference
Molecular Weight	245.59 g/mol	[2]
IC50 (glycine site of NMDA receptor)	0.56 μ M	[2]
Ki (vesicular glutamate transporter)	0.59 μ M	[2]
Solubility in Water	Up to 100 mM	-
Storage	Store at -20°C for long-term	[2]

Note: For in vivo applications, 7-CKA sodium salt can be dissolved in saline. If co-solvents like DMSO and PEG300 are used, it is recommended to prepare the solution fresh and sonicate if necessary.[4] Solutions of 7-CKA are reported to be unstable, and fresh preparation is recommended.[1]

Mechanism of Action: NMDA Receptor Antagonism

7-CKA exerts its primary effect by acting as a competitive antagonist at the glycine-binding site of the NMDA receptor. The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation. Upon activation, the channel opens, allowing the influx of Ca^{2+} and Na^{+} ions, which triggers a cascade of downstream signaling events crucial for synaptic plasticity, learning, and memory.[5] By blocking the glycine site, 7-CKA prevents the conformational change necessary for channel opening, even in the presence of glutamate. This leads to a reduction in NMDA receptor-mediated excitatory neurotransmission.





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